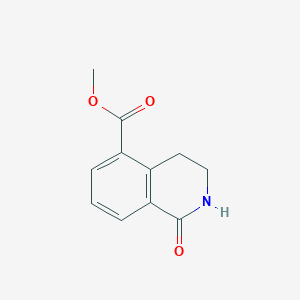

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

CAS No.: 93258-88-9

Cat. No.: VC5313547

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93258-88-9 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.213 |

| IUPAC Name | methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate |

| Standard InChI | InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | GSWJOSIENRJOBT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC2=C1CCNC2=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate features a tetrahydroisoquinoline backbone, a bicyclic system comprising a benzene ring fused to a piperidine ring. The ketone group at position 1 () and the methyl ester moiety at position 5 () are critical to its reactivity and pharmacological potential . The compound’s structure is corroborated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which confirm the presence of characteristic proton environments and fragmentation patterns .

Physicochemical Parameters

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.21 g/mol | |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | |

| Partition Coefficient (LogP) | 0.7591 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 1 |

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems . The TPSA of 55.4 Ų indicates moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol .

Synthesis and Reaction Mechanisms

Palladium-Catalyzed Carbonylation

The most documented synthesis route involves a palladium-catalyzed carbonylation reaction. As described in patent WO2020/198537 , 5-bromo-3,4-dihydroisoquinolin-1-one is reacted with carbon monoxide and methanol in the presence of dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) () and triethylamine (TEA) in DMF .

Reaction Conditions:

-

Catalyst: (0.35 mmol)

-

Solvent: DMF (6.00 mL)

-

Temperature: 85°C under 1 atm CO

-

Time: 16 hours

Mechanistic Insights:

The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by CO insertion to form an acylpalladium intermediate. Methanol acts as a nucleophile, displacing the palladium moiety to yield the methyl ester .

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate (EA), filtered through Celite, and concentrated. Liquid-liquid extraction with EA and water removes polar impurities, followed by silica gel chromatography (hexanes/EA) to isolate the product . Characterization via LCMS-ESI () and -NMR (400 MHz, CDCl) confirms purity .

Applications in Pharmaceutical Research

MRGPR X4 Modulation

This compound is a key intermediate in synthesizing modulators of Mas-related G-protein coupled receptor X4 (MRGPR X4), a target implicated in pruritus, inflammatory diseases, and cancer . Patent US11643399 details its incorporation into quinoline derivatives that inhibit MRGPR X4 signaling, demonstrating nanomolar potency in vitro .

Structure-Activity Relationship (SAR) Studies

The ester group at position 5 enhances metabolic stability compared to carboxylic acid analogs, while the tetrahydroisoquinoline scaffold provides rigidity for optimal receptor binding . Modifications to the ketone or ester moieties are explored to optimize pharmacokinetic profiles .

Computational and Spectroscopic Data

NMR Spectroscopy

-

8.30 (dd, Hz, 1H, Ar-H)

-

8.09 (dd, Hz, 1H, Ar-H)

-

7.42 (t, Hz, 1H, Ar-H)

-

3.92 (s, 3H, OCH)

Mass Spectrometry

-

Calculated for : 205.07

-

Observed: 205.74

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume